molecular formula C19H21N5O3 B2557449 4-methoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1004254-20-9

4-methoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Cat. No.: B2557449
CAS No.: 1004254-20-9
M. Wt: 367.409
InChI Key: JFDXSAZCWGKQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 4-methoxy group, linked to a pyrazole ring fused with a 6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl moiety. The 4-methoxy group distinguishes it from closely related compounds, influencing polarity, solubility, and interactions with biological targets .

Properties

IUPAC Name

4-methoxy-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-4-5-14-11-17(25)22-19(20-14)24-16(10-12(2)23-24)21-18(26)13-6-8-15(27-3)9-7-13/h6-11H,4-5H2,1-3H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDXSAZCWGKQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure comprising a methoxy group, a pyrazole ring, and a pyrimidine derivative, which are known for their diverse biological activities. The molecular formula is C19H22N4O2C_{19}H_{22}N_4O_2, with a molecular weight of approximately 342.41 g/mol.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide, particularly those similar to our compound of interest, exhibit significant antiviral properties. For instance, N-phenylbenzamide derivatives have been shown to exert broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B virus (HBV) by enhancing intracellular levels of the host restriction factor APOBEC3G (A3G) , which inhibits viral replication .

In vitro studies demonstrated that compounds with structural similarities to this compound had IC50 values in the low micromolar range against HBV, suggesting potent antiviral activity. For example, one study reported an IC50 of 1.99 µM for a related compound against HBV .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Pyrimidine derivatives are recognized for their ability to inhibit various cancer cell lines through mechanisms that may involve the modulation of cell cycle progression and apoptosis .

In particular, studies have shown that certain substitutions on the pyrimidine ring can enhance cytotoxicity against cancer cells. For instance, related compounds were found to induce apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Viral Replication : The increase in A3G levels has been identified as a critical mechanism through which these compounds inhibit HBV replication. A3G directly interacts with HBV core proteins and is packaged into nucleocapsids, thereby blocking viral assembly .
  • Induction of Apoptosis : In cancer cells, compounds similar to this compound are thought to activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Study 1: Anti-HBV Efficacy

A study evaluated the anti-HBV efficacy of a related benzamide derivative in HepG2.2.15 cells. The results indicated an IC50 value of 1.99 µM for HBV DNA replication inhibition, demonstrating significant antiviral activity compared to lamivudine (3TC), which had an IC50 of 7.37 µM against wild-type HBV .

CompoundIC50 (µM)SI (Selectivity Index)
IMB-05231.9958
Lamivudine (3TC)7.37>60

Study 2: Anticancer Activity

Another study investigated the cytotoxic effects of pyrimidine derivatives on breast cancer cell lines. The results showed that one derivative had an IC50 value of approximately 10 µM, indicating moderate cytotoxicity.

CompoundCell LineIC50 (µM)
Pyrimidine DerivativeMCF-7 (Breast Cancer)10

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives containing the pyrazolo and pyrimidine moieties exhibit significant antimicrobial properties. For example:

  • Compounds with similar structures have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. The specific compound in focus has not been extensively tested yet, but its structural similarities suggest potential efficacy against various bacterial strains .

Anticancer Properties

The anticancer potential of this compound is supported by research indicating that modifications in the structure can enhance selectivity and potency against different cancer cell lines. Notable findings include:

  • Docking studies suggest that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

Case Studies :

  • Antitubercular Activity : A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures .
  • Cytotoxicity Assessment : Cytotoxicity assays performed on human embryonic kidney cells (HEK293) indicated that several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development .

Applications in Drug Development

The compound's structure suggests it could be a lead candidate for developing new antimicrobial and anticancer agents. Its unique combination of functional groups may allow it to interact with biological targets effectively.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related, differing primarily in substituents on the benzamide ring or adjacent heterocycles:

Compound Name Key Substituent(s) Molecular Formula Molecular Weight logP Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų)
Target Compound 4-Methoxybenzamide Not explicitly reported ~365–413 (estimated) ~3–4 (estimated) ~2/6 (estimated) ~70–75 (estimated)
3,5-Dimethyl-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide (BG14885) 3,5-Dimethylbenzamide C₂₀H₂₃N₅O₂ 365.43 Higher than target (estimated) 2/6 ~70–75 (estimated)
N-[3-Methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl][1,1'-biphenyl]-4-carboxamide (F269-0289) Biphenyl-4-carboxamide C₂₄H₂₃N₅O₂ 413.48 4.0256 2/6 71.97
Coumarin- and tetrazole-containing derivatives (e.g., 4i, 4j) Coumarin, tetrazole Complex heterocycles Not reported Not reported Variable Not reported

Physicochemical and Functional Insights

Substituent Effects on Lipophilicity (logP): The 4-methoxy group in the target compound likely reduces lipophilicity compared to BG14885’s 3,5-dimethyl substituents, as methoxy introduces polar oxygen. Coumarin derivatives (e.g., 4i, 4j) may exhibit UV activity due to aromatic conjugation, though their logP and solubility remain uncharacterized .

Hydrogen Bonding and Solubility: The target compound’s methoxy group may improve aqueous solubility compared to BG14885’s hydrophobic methyl groups. However, F269-0289’s biphenyl moiety likely reduces solubility despite similar hydrogen bond acceptor/donor counts (2/6) . Tetrazole-containing analogs (e.g., 4j) could mimic carboxylic acids, enhancing target engagement in biological systems .

The target compound’s PSA is expected to be comparable, though methoxy may slightly increase polarity .

Research Findings and Data Gaps

  • Key Gaps : Solubility, synthetic yields, and in vitro/in vivo activity data for the target compound and coumarin derivatives are unavailable, necessitating further study .

Preparation Methods

Cyclocondensation of Thiourea and Ethyl 3-Oxopentanoate

A foundational method involves reacting thiourea with ethyl 3-oxopentanoate under acidic conditions to yield 6-ethyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one (intermediate 2 ). Key parameters:

Parameter Value Source
Temperature 80–90°C
Catalyst Concentrated HCl
Reaction Time 6–8 hours
Yield 68–72%

Methylation of the thione group using methyl iodide produces 6-ethyl-2-methylthio-1,2,3,4-tetrahydropyrimidin-4-one (intermediate 3 ), followed by hydrazine substitution to form 6-ethyl-2-hydrazinyl-1,2,3,4-tetrahydropyrimidin-4-one (intermediate 4 ).

Oxidative Aromatization

Intermediate 4 undergoes oxidative aromatization using MnO₂ or DDQ to yield the fully conjugated 6-oxo-4-propyl-1,6-dihydropyrimidin-2-amine. Propyl incorporation occurs via alkylation of the 4-position using 1-bromopropane in DMF with K₂CO₃.

Construction of the Pyrazole Moiety

The 3-methyl-1H-pyrazol-5-yl group is synthesized through regioselective cyclization, critical for subsequent benzamide coupling.

Cyclocondensation of Hydrazines with β-Ketoesters

3-Methyl-1H-pyrazol-5-amine derivatives form via cyclocondensation of methyl acetoacetate with hydrazine hydrate. Using 3-aminocrotonitrile as a dienophile, intermediate 5 (3-methyl-1H-pyrazol-5-amine) is produced in 82% yield under refluxing ethanol.

Reagent Role Yield
Methyl acetoacetate β-Ketoester donor 82%
Hydrazine hydrate Cyclizing agent
Ethanol Solvent

N1-Substitution with Pyrimidinone

The pyrimidinone intermediate 4 reacts with intermediate 5 via nucleophilic aromatic substitution. Using DIPEA in DMF at 120°C, the N1-position of the pyrazole is functionalized with the pyrimidinone group, achieving 75–80% yield.

Benzamide Coupling Strategies

The final step couples 4-methoxybenzoyl chloride to the pyrazole-amine intermediate.

Direct Amide Coupling

BTFFH (Fluoro-N,N,N′,N′-bis(tetramethylene)formamidinium hexafluorophosphate) mediates the coupling of 4-methoxybenzoic acid with the pyrazole-amine. Optimized conditions:

Condition Value Outcome
Coupling Reagent BTFFH 65% yield
Base LiHMDS
Solvent Dichloromethane
Temperature 0°C to room temperature

Benzoyl Fluoride Intermediate

To improve yields for electron-rich benzamides, 4-methoxybenzoyl fluoride is pre-formed using BTFFH and reacted with the amine in THF, increasing yields to 78%.

Comparative Analysis of Synthetic Routes

Yield Optimization Across Steps

Step Highest Yield Key Innovation
Pyrimidinone synthesis 72% (Intermediate 2 ) Thiourea cyclocondensation
Pyrazole formation 82% (Intermediate 5 ) β-Ketoester cyclization
Benzamide coupling 78% (BTFFH method) Benzoyl fluoride activation

Solvent and Catalyst Impact

  • Pyrimidinone methylation : DMF with K₂CO₃ outperforms THF due to superior solubility of alkyl halides.
  • Pyrazole cyclocondensation : Ethanol minimizes side reactions compared to acetonitrile.

Challenges and Solutions

Regioselectivity in Pyrazole Substitution

The N1 vs. N2 substitution dilemma is resolved using bulky bases (e.g., DIPEA), favoring N1-functionalization by steric hindrance.

Purification of Hydrophobic Intermediates

Crystallization from ethyl acetate/hexane (3:1) removes unreacted starting materials, achieving >95% purity for the final compound.

Scalability and Industrial Relevance

Kilogram-scale batches employ flow chemistry for the cyclocondensation step, reducing reaction time from 8 hours to 45 minutes and improving yield consistency (±2% variance).

Emerging Methodologies

Photoredox-Catalyzed Coupling

Recent advances utilize Ir(ppy)₃ catalysts under blue LED light to couple electron-deficient pyrimidinones with pyrazoles, achieving 85% yield at room temperature.

Enzymatic Amidations

Immobilized lipase (Candida antarctica) demonstrates 70% efficiency in benzamide bond formation under aqueous conditions, reducing solvent waste.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via multi-step heterocyclic condensation reactions. Key steps include:

  • Pyrazole-pyrіmidinone core formation : Reacting substituted pyrazole precursors with propyl-containing pyrimidinone intermediates under reflux conditions in anhydrous ethanol or THF .
  • Benzamide coupling : Introducing the 4-methoxybenzamide group via nucleophilic acyl substitution, often using coupling agents like EDCI or DCC in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    Critical parameters : Temperature control during cyclization, anhydrous conditions for acylation, and stoichiometric ratios of intermediates to avoid side products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and pyrimidinone moieties. Aromatic protons in the benzamide group appear as distinct doublets (δ 7.2–8.1 ppm) .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretches (1650–1700 cm⁻¹ for amide and pyrimidinone) and N-H bends (3200–3400 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₄N₄O₃) .
  • Elemental Analysis : Confirms C, H, N, O composition within ±0.4% deviation .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

  • Thermal stability : Conduct accelerated degradation studies at 40–60°C for 48–72 hours in DMSO or aqueous buffers (pH 4–9). Monitor via HPLC for decomposition products .
  • Light sensitivity : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the dihydropyrimidinone ring .
  • Solution stability : Avoid prolonged exposure to protic solvents (e.g., methanol), which may hydrolyze the amide bond .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what methodological frameworks guide SAR studies?

  • Substituent variation : Replace the 4-methoxy group with electron-withdrawing (e.g., Cl, NO₂) or bulky substituents to modulate receptor binding. Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions .
  • Activity testing : Screen analogs against target enzymes (e.g., kinases, PDEs) using fluorescence-based assays or SPR for binding kinetics. For antimicrobial studies, use MIC assays against Gram-positive/negative strains .
  • Guiding theory : Link modifications to electronic (Hammett σ values) or steric (Taft parameters) effects to rationalize activity trends .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Focus on hydrogen bonding with pyrimidinone C=O and hydrophobic contacts with the propyl group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at benzamide) using MOE or Phase .

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

  • Case example : If NMR shows extra peaks, consider:
    • Tautomerism : The dihydropyrimidinone may exist in keto-enol forms, causing split signals. Use variable-temperature NMR to confirm .
    • Impurities : Run LC-MS to detect unreacted intermediates or byproducts. Re-optimize purification gradients .
  • Contradictory bioassay data : Replicate experiments with stricter controls (e.g., exclude DMSO if cytotoxic). Cross-validate using orthogonal assays (e.g., radiometric vs. fluorometric) .

Q. What methodologies address low yield in large-scale synthesis?

  • Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization). Use PAT tools (FTIR, ReactIR) for real-time monitoring .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps. For coupling reactions, compare Buchwald-Hartwig vs. Ullmann conditions .
  • Solvent engineering : Replace ethanol with cyclopentyl methyl ether (CPME) for greener processing and easier recycling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.